molecular formula C9H7Cl2NO B13997193 2-(2,5-Dichlorophenyl)prop-2-enamide CAS No. 25706-03-0

2-(2,5-Dichlorophenyl)prop-2-enamide

Cat. No.: B13997193
CAS No.: 25706-03-0
M. Wt: 216.06 g/mol
InChI Key: HSUKQCYWACPCHM-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)prop-2-enamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a prop-2-enamide group. This compound is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)prop-2-enamide typically involves the reaction of 2,5-dichlorobenzaldehyde with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2,5-Dichlorophenyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in inflammatory responses . This inhibition is achieved through the compound’s ability to interfere with the signaling pathways that lead to NF-κB activation.

Comparison with Similar Compounds

2-(2,5-Dichlorophenyl)prop-2-enamide can be compared with other similar compounds, such as:

  • (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
  • (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

CAS No.

25706-03-0

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7Cl2NO/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-4H,1H2,(H2,12,13)

InChI Key

HSUKQCYWACPCHM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=C(C=CC(=C1)Cl)Cl)C(=O)N

Origin of Product

United States

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